Stevioside

説明

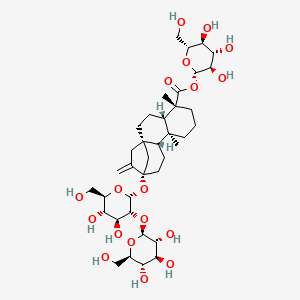

Structure

2D Structure

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32+,33+,35-,36-,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDUENGHJMELGK-HYDKPPNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021281 | |

| Record name | Stevioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stevioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.25 mg/mL | |

| Record name | Stevioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57817-89-7 | |

| Record name | Stevioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stevioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stevioside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stevioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4α)-β-D-glucopyranosyl 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEVIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YON5MXJ9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stevioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 239 °C | |

| Record name | Stevioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stevioside Biosynthesis Pathways and Regulation

Elucidation of Steviol (B1681142) Glycoside Biosynthesis Pathway in Stevia rebaudiana

The elucidation of the steviol glycoside biosynthesis pathway in Stevia rebaudiana has revealed a multi-step process involving several key enzymes. agriculturejournals.cztamu.edu The pathway can be broadly divided into stages, starting from early precursor pathways and leading to the formation of the steviol backbone, which is then further glycosylated to produce various steviol glycosides like stevioside. agriculturejournals.cz Research has identified many of the genes encoding the enzymes involved in this pathway. tamu.edu

Early Precursor Pathways: Methylerythritol 4-Phosphate (MEP) Pathway and Isoprenoid Biosynthesis

The initial steps of steviol glycoside biosynthesis are rooted in the production of isoprenoid precursors, specifically isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). agriculturejournals.czsteviashantanu.com In plants, these five-carbon units are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids. tamu.edusteviashantanu.comrsc.orgresearchgate.net The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). researchgate.net Through a series of subsequent enzymatic reactions, DXP is converted into IPP and DMAPP. steviashantanu.com These activated isoprene (B109036) units are the building blocks for the synthesis of larger isoprenoids, including the diterpene precursor geranylgeranyl diphosphate (GGPP). agriculturejournals.czsteviashantanu.comrsc.org

Diterpene Backbone Synthesis: Geranylgeranyl Diphosphate (GGPP) to ent-Kaurenoic Acid

Geranylgeranyl diphosphate (GGPP), a 20-carbon molecule formed by the condensation of IPP and DMAPP units catalyzed by GGPP synthase, serves as the common precursor for the synthesis of all diterpenoids, including steviol glycosides and gibberellins. steviashantanu.comrsc.orgdergipark.org.tr The conversion of GGPP to ent-kaurenoic acid involves a series of cyclization and oxidation steps. agriculturejournals.czdergipark.org.trmdpi.com

Role of ent-Copalyl Diphosphate Synthase (CPS)

The first committed step in the synthesis of ent-kaurene (B36324) from GGPP is catalyzed by ent-copalyl diphosphate synthase (CPS), also known as copalyl diphosphate synthase (CPPS). agriculturejournals.czmdpi.comnih.govresearcherslinks.com CPS is a class II diterpene synthase that catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (CDP). rsc.orgnih.govmdpi.com This reaction occurs in the plastids. rsc.org Studies have indicated the presence of single copies of the gene encoding CPPS in Stevia, with higher expression observed in the leaves. tamu.edu

Role of Kaurene Synthase (KS)

Following the action of CPS, ent-copalyl diphosphate is converted to ent-kaurene by the enzyme kaurene synthase (KS). agriculturejournals.czmdpi.comnih.govresearcherslinks.com KS is a class I diterpene synthase that catalyzes the ionization-dependent cyclization of CDP to form ent-kaurene. rsc.orgnih.govmdpi.com This step also takes place in the plastids. rsc.org Research in Stevia has revealed the presence of two copies of the gene encoding KS, with expression also being higher in the leaves, similar to CPPS. tamu.edu The activities of CPS and KS are crucial as they represent steps shared with the gibberellin biosynthesis pathway. tamu.eduresearcherslinks.com

Role of Kaurene Oxidase (KO)

Ent-kaurene, synthesized in the plastids, is then transported to the endoplasmic reticulum where it undergoes oxidation to form ent-kaurenoic acid. tamu.edursc.orgmdpi.comnih.gov This three-step oxidation is catalyzed by kaurene oxidase (KO), a cytochrome P450 monooxygenase. agriculturejournals.czrsc.orgmdpi.comnih.gov KO catalyzes the sequential oxidation of ent-kaurene to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid. rsc.org KO activity has been found to be particularly high in the leaves, flowers, succulent stems, and seedling shoots of S. rebaudiana. agriculturejournals.cztamu.edu The Stevia genome contains duplicate functional forms of the genes encoding KO, in addition to a truncated non-functional form. tamu.edu KO is also involved in the gibberellin biosynthesis pathway, suggesting spatial and temporal regulation of its expression in Stevia. tamu.edu

Steviol Formation: Kaurenoic Acid-13-Hydroxylase (KAH)

The formation of steviol, the aglycone core of steviol glycosides, from ent-kaurenoic acid is a critical step where the steviol glycoside biosynthesis pathway diverges from the gibberellin biosynthesis pathway. tandfonline.comtamu.edumdpi.comnih.gov This hydroxylation reaction at the C13 position of ent-kaurenoic acid is catalyzed by kaurenoic acid 13-hydroxylase (KAH), another cytochrome P450 enzyme. tamu.edursc.orgmdpi.comnih.gov KAH is localized to the endoplasmic reticulum membrane. tamu.edursc.org The action of KAH leads to the formation of steviol (ent-13-hydroxy kaurenoic acid). mdpi.com This step is considered the first committed step in the biosynthesis of steviol glycosides. tandfonline.comtamu.edu

Once steviol is formed, it undergoes a series of glycosylation reactions catalyzed by UDP-glycosyltransferases (UGTs) in the cytosol to produce various steviol glycosides, including this compound. agriculturejournals.cztamu.edursc.orgnih.gov For this compound synthesis, glycosylation of steviol at the C13 hydroxyl group occurs, followed by further glucosylation steps. nih.govpnas.org Specifically, glucosylation of steviol by UGT85C2 yields steviolmonoside. nih.govpnas.org Steviolmonoside is then glycosylated to form steviolbioside (B1681143) by an as-yet unidentified UGT. nih.govpnas.org Finally, UGT74G1 catalyzes the glucosylation of steviolbioside at the C19 position to form this compound. agriculturejournals.cznih.govresearcherslinks.com

Here is a summary of the key enzymatic steps in the biosynthesis of the steviol backbone:

| Step | Substrate | Enzyme | Product | Cellular Location |

| Isoprenoid Biosynthesis (MEP Pathway) | Pyruvate, G3P | Various MEP pathway enzymes | IPP, DMAPP | Plastids |

| GGPP Synthesis | IPP, DMAPP | Geranylgeranyl Diphosphate Synthase (GGPPS) | Geranylgeranyl Diphosphate (GGPP) | Plastids |

| Cyclization 1 | GGPP | ent-Copalyl Diphosphate Synthase (CPS) | ent-Copalyl Diphosphate (CDP) | Plastids |

| Cyclization 2 | ent-Copalyl Diphosphate (CDP) | Kaurene Synthase (KS) | ent-Kaurene | Plastids |

| Oxidation to Kaurenoic Acid | ent-Kaurene | Kaurene Oxidase (KO) | ent-Kaurenoic Acid | Endoplasmic Reticulum |

| Hydroxylation to Steviol | ent-Kaurenoic Acid | Kaurenoic Acid 13-Hydroxylase (KAH) | Steviol | Endoplasmic Reticulum |

Note: This table focuses on the biosynthesis of the steviol backbone, not the subsequent glycosylation to form this compound.

Glycosylation Steps Leading to this compound Formation

The final stages of steviol glycoside biosynthesis occur in the cytosol and involve the glycosylation of the steviol aglycone. This process entails the sequential addition of glucose moieties to specific positions on the steviol molecule, primarily at the C13 hydroxyl group and the C19 carboxyl group. mdpi.comnih.govosti.govwikipedia.org this compound is formed through a series of these glycosylation steps. nih.govmdpi.com

The glycosylation process begins with the modification of the C13 hydroxyl group of steviol, leading to the formation of steviolmonoside. osti.govpnas.orgresearchgate.netresearcherslinks.com Subsequently, a glucose is added to the C2' position of the C13 glucose, resulting in steviolbioside. osti.govpnas.org this compound is then formed by the glucosylation of steviolbioside at the C19 carboxyl position. nih.govresearcherslinks.comagriculturejournals.cz

Role of UDP-Glucosyltransferases (UGTs) in Steviol Glycosylation

UDP-Glucosyltransferases (UGTs) are key enzymes in the biosynthesis of steviol glycosides. mdpi.comnih.govosti.govwikipedia.orgpnas.org These enzymes catalyze the transfer of a sugar residue, typically glucose from a UDP-sugar donor (primarily UDP-glucose), to an acceptor molecule, which in this pathway is a steviol or a pre-existing steviol glycoside. nih.govosti.govgoogle.com The regioselectivity of different UGTs dictates which hydroxyl or carboxyl groups are glycosylated, leading to the diverse array of steviol glycosides found in Stevia rebaudiana. osti.gov

UGTs are crucial for enhancing the solubility and stability of steviol glycosides and play a role in their storage and accumulation within plant cells. mdpi.com The glycosylation steps catalyzed by UGTs are considered the final phase of steviol glycoside biosynthesis, occurring in the cytosol. mdpi.comnih.govdergipark.org.tr

Specific UGTs in this compound Synthesis (e.g., UGT85C2, UGT74G1)

Several specific UGTs have been identified as being involved in the synthesis of steviol glycosides, including this compound. Key enzymes in this process are UGT85C2 and UGT74G1. mdpi.comnih.govresearcherslinks.com

UGT85C2 is suggested to be a key regulator for the initial glycosylation step, catalyzing the transfer of glucose to the C13 hydroxyl group of steviol to produce steviolmonoside. mdpi.comnih.govpnas.orgresearchgate.netresearcherslinks.com Transcript levels of UGT85C2 have been shown to correlate with the total accumulation of steviol glycosides in plant tissue, suggesting its potential as a rate-limiting enzyme in the pathway. osti.govpnas.org

UGT74G1 is involved in a subsequent step, catalyzing the glucosylation of steviolbioside at the C19 carboxyl position to yield this compound. nih.govresearcherslinks.comagriculturejournals.cz Studies have shown that UGT74G1 catalyzes the synthesis of this compound from steviolbioside. researcherslinks.com It also converts steviolmonoside to rubusoside. ebi.ac.uk The expression of UGT74G1 has been evaluated in various studies related to steviol glycoside production. mdpi.comresearcherslinks.comcellmolbiol.orgcreative-proteomics.com

While UGT85C2 and UGT74G1 are directly involved in this compound formation, other UGTs like UGT76G1 are important for the synthesis of other steviol glycosides such as rebaudioside A, which is formed by the glucosylation of this compound. nih.govosti.govpnas.orgresearcherslinks.comdergipark.org.tr

Here is a summary of the roles of key UGTs in this compound biosynthesis:

| Enzyme | Catalyzed Reaction | Steviol Glycoside Product | Position of Glycosylation |

| UGT85C2 | Steviol + UDP-glucose → Steviolmonoside + UDP | Steviolmonoside | C13 hydroxyl |

| Unknown UGT | Steviolmonoside + UDP-glucose → Steviolbioside + UDP | Steviolbioside | C2' of C13 glucose |

| UGT74G1 | Steviolbioside + UDP-glucose → this compound + UDP | This compound | C19 carboxyl |

| UGT74G1 | Steviolmonoside + UDP-glucose → Rubusoside + UDP | Rubusoside | C19 carboxyl |

Comparison with Gibberellic Acid Biosynthesis Pathway

The biosynthesis pathway of steviol glycosides shares initial steps with the gibberellic acid (GA) biosynthesis pathway. mdpi.comnih.govagriculturejournals.czdergipark.org.trplos.orgresearchgate.net Both pathways originate from the common precursor geranylgeranyl diphosphate (GGPP). mdpi.comnih.govagriculturejournals.czdergipark.org.trresearchgate.net GGPP is converted to ent-kaurenoic acid through a series of cyclization and oxidation steps catalyzed by enzymes such as copalyl diphosphate synthase (CDPS/CPS), kaurene synthase (KS), and kaurene oxidase (KO). mdpi.comnih.govresearcherslinks.comagriculturejournals.czdergipark.org.trresearchgate.net

The divergence between the two pathways occurs at the intermediate ent-kaurenoic acid. mdpi.comnih.govagriculturejournals.czdergipark.org.trplos.org In the GA biosynthesis pathway, ent-kaurenoic acid is typically hydroxylated at the C7 position by kaurenoic acid oxidase (KAO). dergipark.org.tr In contrast, in the steviol glycoside biosynthesis pathway, ent-kaurenoic acid is hydroxylated at the C13 position by kaurenoic acid 13-hydroxylase (KAH), leading to the formation of steviol. mdpi.comnih.govresearcherslinks.comagriculturejournals.czdergipark.org.trplos.org This hydroxylation step catalyzed by KAH is a key branching point separating the biosynthesis of steviol glycosides from that of gibberellins. mdpi.comnih.govagriculturejournals.cz

The shared initial steps highlight an evolutionary relationship between the two pathways and suggest potential points of co-regulation or competition for common precursors. dergipark.org.trplos.org

Genetic Regulation of this compound Biosynthesis

The production of this compound and other steviol glycosides is subject to genetic regulation, controlling the expression levels and activity of the enzymes involved in the biosynthetic pathway. Understanding this genetic regulation is crucial for efforts to enhance steviol glycoside production in Stevia rebaudiana. dergipark.org.tr

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

Genes encoding the enzymes involved in steviol glycoside biosynthesis, including those responsible for the early diterpene backbone formation and the later glycosylation steps, have been identified and characterized. mdpi.comnih.govosti.govresearcherslinks.complos.org These include genes for enzymes like GGDPS, CPPS/CPS, KS, KO, KAH, and the UGTs (UGT85C2, UGT74G1, UGT76G1). mdpi.comnih.govosti.govresearcherslinks.comdergipark.org.trcellmolbiol.orgplos.org

Functional analysis, including techniques like gene silencing, has been employed to understand the role of specific genes in the pathway. plos.org For example, silencing of major UGT genes through Agrobacterium-mediated gene transformation has been explored to increase steviol glycoside production. dergipark.org.tr

Studies have confirmed the involvement of genes such as UGT85C2 and UGT74G1 in the synthesis pathway through methods like qRT-PCR. dergipark.org.tr The identification and characterization of these genes provide targets for genetic manipulation to alter the profile and content of steviol glycosides. researchgate.net

Transcriptomic Analysis of this compound Biosynthesis Genes

Transcriptomic analysis has proven to be a valuable tool for studying the genetic regulation of steviol glycoside biosynthesis. nih.govdergipark.org.trplos.orgmdpi.comnih.govsemanticscholar.org This approach allows for the global analysis of gene expression patterns, providing insights into which genes are active during different developmental stages, under various environmental conditions, or in different plant tissues. nih.govdergipark.org.trmdpi.com

Transcriptome profiling has been used to identify target genes involved in the steviol glycoside biosynthesis pathway. dergipark.org.tr Studies have investigated the transcriptional profiles of genes involved during different developmental phases of Stevia rebaudiana. dergipark.org.tr

Transcriptomic analysis can also reveal the influence of external factors on gene expression and, consequently, on steviol glycoside production. For instance, studies have used transcriptomic analysis to understand how nitrogen forms affect the synthesis of steviol glycosides, identifying differentially expressed genes (DEGs) and potential transcription factors involved in the regulation. mdpi.comnih.gov These analyses can highlight the responses in secondary metabolism, particularly terpenoid metabolism, to different conditions. mdpi.comnih.gov

Weighted Gene Co-expression Network Analysis (WGCNA), a method used in transcriptomic studies, has helped explore genes associated with the biosynthesis of specific steviol glycosides, identifying UGTs and transcription factors within co-expression networks. researchgate.net Such analyses contribute to a comprehensive understanding of the regulatory networks controlling steviol glycoside content. researchgate.net

Here is a table summarizing some genes involved in steviol glycoside biosynthesis and their corresponding enzymes:

| Gene | Enzyme | Role in Steviol Glycoside Biosynthesis |

| GGDPS | Geranylgeranyl diphosphate synthase | Catalyzes the synthesis of GGPP. mdpi.comdergipark.org.tr |

| CPPS/CPS | Copalyl diphosphate synthase | Converts GGPP to ent-copalyl diphosphate. mdpi.comnih.govresearcherslinks.comagriculturejournals.czdergipark.org.tr |

| KS | Kaurene synthase | Converts ent-copalyl diphosphate to ent-kaurene. mdpi.comnih.govresearcherslinks.comagriculturejournals.czdergipark.org.tr |

| KO | Kaurene oxidase | Oxidizes ent-kaurene to ent-kaurenoic acid. mdpi.comnih.govresearcherslinks.comagriculturejournals.czdergipark.org.tr |

| KAH | Kaurenoic acid 13-hydroxylase | Hydroxylates ent-kaurenoic acid to steviol. mdpi.comnih.govresearcherslinks.comagriculturejournals.czdergipark.org.trplos.org |

| UGT85C2 | UDP-glycosyltransferase 85C2 | Glycosylates steviol at C13 to form steviolmonoside. mdpi.comnih.govosti.govpnas.orgresearchgate.netresearcherslinks.com |

| UGT74G1 | UDP-glycosyltransferase 74G1 | Glycosylates steviolbioside at C19 to form this compound. nih.govresearcherslinks.comagriculturejournals.cz Also converts steviolmonoside to rubusoside. ebi.ac.uk |

| UGT76G1 | UDP-glycosyltransferase 76G1 | Glycosylates this compound to form rebaudioside A. nih.govosti.govpnas.orgresearcherslinks.comdergipark.org.tr |

Chemical and Enzymatic Synthesis of Stevioside Analogs

Enzymatic Transglycosylation for Stevioside Modification

Biocatalytic Approaches for Novel Steviol (B1681142) Glycosides

Biocatalysis utilizes enzymes or microorganisms to facilitate chemical transformations. In the context of this compound, biocatalytic approaches are explored to create novel steviol glycosides or modify existing ones. These methods often involve glycosyltransferases (UGTs) which are key enzymes in the biosynthesis of steviol glycosides in the Stevia plant, catalyzing the transfer of sugar residues, typically from UDP-glucose, to an acceptor molecule. google.comnih.gov

Engineered microorganisms, such as yeast and bacteria, can be metabolically engineered to synthesize steviol glycosides or their precursors through whole-cell biotransformation. google.commaxapress.commdpi.com This involves introducing genes encoding enzymes from the steviol glycoside biosynthetic pathway into host organisms. google.comgoogle.com The pathway begins with isoprene (B109036) units, leading to the formation of the steviol backbone, which is then glycosylated by UDP-glucosyltransferases. google.comnih.govwikipedia.org

Enzymatic transglycosylation using glycosyl hydrolases, such as β-glucosidase and β-galactosidase, has also been applied to modify steviol glycosides like this compound and rebaudioside A. nih.gov These enzymes can catalyze the addition of sugar units, utilizing low-cost industrial byproducts as sugar donors. nih.gov For instance, a study demonstrated the use of β-glucosidase (MtBgl3a) and β-galactosidase (TtbGal1) for the transglycosylation of this compound and rebaudioside A, resulting in mono- and di-glycosylated products. nih.gov

Cyclodextrin glucanotransferase (CGTase), a microbial enzyme, is also used in enzymatic transglucosylation to transfer α-glucosyl units from starch to this compound. steviashantanu.comfao.org This process can yield a mixture of glucosylated products with improved taste profiles. steviashantanu.com Recent research has identified highly efficient CGTases, such as CGTase-13 from Alkalihalobacillus oshimesis, capable of converting this compound and rebaudioside A to glucosylated steviol glycosides with high conversion rates. mdpi.com

Biocatalytic processes can also be used to convert one steviol glycoside into another. For example, biocatalytic methods exist for the production of rebaudioside A from this compound and this compound from rubusoside. google.com Furthermore, engineered Saccharomyces cerevisiae strains have been developed for the efficient conversion of this compound to rebaudioside M, another high-intensity sweetener, by optimizing glycosylation and extending the growth cycle. nih.govacs.org

Table 1 summarizes some examples of enzymatic conversions of this compound.

| Steviol Glycoside Substrate | Enzyme/Biocatalyst | Sugar Donor (if applicable) | Products | Conversion Yield (%) | Source |

| This compound | MtBgl3a (β-glucosidase) | Acid whey | Mono- and di-glycosylated products | 33.1 | nih.gov |

| This compound | TtbGal1 (β-galactosidase) | Cellulose hydrolyzate | Mono- and di-glycosylated products | 34.6 | nih.gov |

| This compound | CGTase-13 (Alkalihalobacillus oshimesis) | Soluble starch | Glucosylated steviol glycosides | 86.1 | mdpi.com |

| This compound | β-galactosidase (Aspergillus sp.) | Not specified | Rubusoside | 91.4 | nih.gov |

| This compound | β-glucosidase (P. decumbensis) | Not specified | Rubusoside, Steviol mono-glucoside, Steviol | 64 (to steviol) | nih.gov |

| This compound | β-glycosidase (Sulfolobus solfataricus) | Not specified | Steviol | 99.2 | nih.gov |

| This compound | UGT91D2 and UGT76G1 (S. rebaudiana) in S. cerevisiae | UDP-glucose (recycled) | Rebaudioside M | 77.9 | nih.govacs.org |

Note: Interactive features are not supported in this format.

Microbiological Transformations of this compound and Steviol

Microorganisms, including bacteria and fungi, can transform this compound and its aglycone, steviol, through metabolic processes. In the human gastrointestinal tract, for instance, intestinal microflora, particularly from the Bacteroides genus, can degrade this compound and rebaudioside A into free steviol through microbial action. nih.govnih.gov This hydrolysis involves the breaking of glycosidic bonds. nih.gov While this compound and rebaudioside A are largely not absorbed in the upper small intestine due to their high molecular weight, they are converted to steviol in the lower gastrointestinal tract. nih.gov

Microbiological transformations of steviol have also been investigated using various microorganisms. Fungi such as Aspergillus niger, Glomerella cingulata, and Mortierella elongate have been shown to transform isosteviol (B191626), a compound obtained from this compound by acid hydrolysis, into hydroxylated and oxoisosteviol derivatives. nih.govacs.org For example, Aspergillus niger can yield 7β-hydroxyisosteviol, 11β-hydroxyisosteviol, and 12β-hydroxyisosteviol from isosteviol. nih.govacs.org Glomerella cingulata can produce 17-hydroxyisosteviol, while Mortierella elongate can yield 7β-hydroxyisosteviol and 7-oxoisosteviol. nih.govacs.org

A bacterial consortium isolated from soil has been shown to convert a mixture of steviol glycosides, predominantly this compound, into steviol. mdpi.com Prolonged incubation with this consortium led to the further degradation of steviol into new compounds. mdpi.com

Microbial fermentation processes using engineered microorganisms like Saccharomyces cerevisiae and Escherichia coli are also being developed for the production of steviol glycosides, including this compound and rebaudioside A, from simple carbon sources. google.commdpi.comarborealstevia.comgoogle.commdpi.com This involves engineering the microbial hosts to express the necessary enzymes for the biosynthesis pathway. google.comgoogle.com

Table 2 shows examples of microbial transformations of isosteviol.

| Substrate | Microorganism | Products | Source |

| Isosteviol | Aspergillus niger | 7β-hydroxyisosteviol, 11β-hydroxyisosteviol, 12β-hydroxyisosteviol | nih.govacs.org |

| Isosteviol | Glomerella cingulata | 17-hydroxyisosteviol | nih.govacs.org |

| Isosteviol | Mortierella elongate | 7β-hydroxyisosteviol, 7-oxoisosteviol | nih.govacs.org |

| Steviol Glycoside Mixture (rich in this compound) | Soil bacterial consortium | Steviol, further degradation products | mdpi.com |

Note: Interactive features are not supported in this format.

Advanced Analytical Methodologies for Stevioside Quantification and Characterization

Chromatographic Techniques for Stevioside Analysis

Chromatographic methods are fundamental to the analysis of this compound, providing the necessary separation power to distinguish it from other co-occurring steviol (B1681142) glycosides.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely accepted and frequently used technique for the quantitative analysis of steviol glycosides, including this compound. aip.orgnih.gov It serves as a reliable method for determining the content of these compounds in various matrices. nih.gov

Reverse-Phase HPLC (RP-HPLC) for this compound and Related Glycosides

Reverse-Phase HPLC (RP-HPLC) is a commonly employed mode for the separation of this compound from other steviol glycosides such as rebaudioside A, rebaudioside B, rebaudioside C, rebaudioside D, rebaudioside E, rebaudioside F, rebaudioside I, rebaudioside M, rebaudioside N, dulcoside A, rubusoside, and steviolbioside (B1681143). aip.orgeurofins.comthermofisher.comscirp.org This technique utilizes a non-polar stationary phase and a mobile phase typically composed of water mixed with an organic solvent like acetonitrile (B52724) or methanol. aip.orgthermofisher.comresearchgate.netscispace.com RP-HPLC effectively separates compounds based on their relative hydrophobicities. aip.org

Efforts have been made to optimize RP-HPLC methods to achieve complete separation of major steviol glycosides like this compound and rebaudioside A, which exhibit similar polarities. aip.org Both isocratic and gradient elution systems are utilized. aip.orgeurofins.com Isocratic methods offer simplicity and speed, while gradient elution can enhance selectivity for complex mixtures. aip.org

Validated RP-HPLC methods have been developed for the quantitative determination of this compound in samples such as Stevia rebaudiana leaves and low-calorie confectionery products. aip.orgscispace.com

Optimization of Mobile Phase and Detection Wavelengths

Optimizing the mobile phase composition and detection wavelength is crucial for achieving efficient separation and sensitive detection of this compound and other steviol glycosides.

Mobile Phase: Various mobile phase compositions have been reported for the RP-HPLC analysis of this compound. These typically involve mixtures of acetonitrile, water, methanol, and buffers such as sodium phosphate (B84403) or ammonium (B1175870) formate, often with pH adjustment using acids like phosphoric acid or trifluoroacetic acid to improve peak shape and separation. aip.orgthermofisher.comresearchgate.netscispace.com

| Mobile Phase Composition | pH | Flow Rate (mL/min) | Column Temperature (°C) | Reference |

| Water-methanol (90:10, v/v, pH 3.0) : Acetonitrile : TFA (65:35:0.01, v/v/v) | 3.0 | 0.6 | 30 | aip.orguksw.edu |

| Acetonitrile : Sodium-phosphate buffer (10 mmol/L, pH 2.6) (32:68, v/v) | 2.6 | 1.0 | Not controlled / 40 | nih.govresearchgate.netscirp.org |

| Methanol : 0.1% Orthophosphoric acid in water (70:30, v/v) | - | 1.0 | - | scispace.com |

| Acetonitrile : 10 mmol/L Sodium phosphate buffer (pH 2.63) (32:68) | 2.63 | - | 20, 40, 60, 79 | scirp.org |

| 0.1% Formic acid (A) and 0.1% Formic acid in acetonitrile (B) (Gradient elution) | - | 0.7 | 55 / 60 | eurofins.com |

| 10 mmol/L Sodium phosphate buffer (A) and Acetonitrile (B) (Gradient elution, alternative) | - | 0.7 | - | eurofins.com |

Detection Wavelength: Steviol glycosides exhibit weak UV absorbance, but UV detection at wavelengths around 210 nm is commonly used for their analysis. aip.orgthermofisher.comresearchgate.netscirp.org Some methods employ UV array detection or diode-array detectors. eurofins.comscispace.com Alternative detection methods such as evaporative light scattering (ELS) or mass spectrometry (MS) can provide improved sensitivity and selectivity, particularly when analyzing complex food matrices that may interfere with UV detection. thermofisher.comunimi.ituni-giessen.deresearchgate.net

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) is another chromatographic technique applied to the analysis of steviol glycosides. nih.govscirp.orguni-giessen.deresearchgate.netnih.gov HPTLC offers advantages including reduced analysis time, lower sample requirements, and cost-effectiveness compared to HPLC. aip.orgnih.gov

HPTLC methods for this compound analysis typically involve separation on precoated silica (B1680970) gel plates using a suitable mobile phase system. nih.govnih.govoup.com Densitometric quantification is commonly performed after visualization, which may involve post-chromatographic derivatization with reagents like anisaldehyde-sulfuric acid, followed by detection at specific wavelengths. nih.govnih.govoup.com While HPTLC is useful, achieving complete baseline separation of compounds with very similar polarities, such as this compound and rebaudioside A, can be challenging. aip.org HPTLC can be coupled with Mass Spectrometry (HPTLC-MS) for enhanced identification and analysis, even with minimal sample preparation.

Reported HPTLC parameters for this compound and rebaudioside A include:

| Stationary Phase | Mobile Phase Composition | Detection Method | Rf Value (this compound) | Rf Value (Rebaudioside A) | Reference |

| Precoated silica gel 60 F254 | Acetone:ethyl acetate:water (5:4:1, v/v/v) | Densitometry at 360 nm after anisaldehyde-sulfuric acid spray | 0.31 ± 0.02 | 0.21 ± 0.02 | nih.gov |

| Precoated silica gel 60F254 | Ethyl acetate-ethanol-acetone-water (15 + 3 + 6 + 6, v/v/v/v) | Densitometry at 580 nm after anisaldehyde-sulfuric acid reagent | 0.34 | 0.28 | nih.govoup.com |

| HPTLC plates silica gel 60 F254 | - | Selective derivatization, TLC Visualizer (white light), HPTLC-MS | - | - | uni-giessen.de |

Capillary Electrophoresis for this compound Profiling

Capillary Electrophoresis (CE) has also been explored for the analysis and profiling of steviol glycosides, including this compound. nih.govscirp.orgresearchgate.netnih.govmdpi.com CE separates analytes based on their electrophoretic mobility in an electric field within a narrow capillary. researchgate.net

CE methods for this compound analysis have employed fused silica capillaries and background electrolytes such as sodium tetraborate (B1243019) buffer, sometimes with the addition of surfactants like sodium dodecyl sulfate. nih.gov Optimization of parameters such as buffer composition and pH is important for achieving effective separation. nih.gov Some CE methods have utilized contactless conductivity detection for sensitive determination of this compound and rebaudioside A. nih.gov The use of separating agents, such as heptakis-(2,3,6-tri-o-methyl betacyclodextrin), has been shown to improve the separation efficiency of steviol glycosides in electrokinetic chromatography methods. researchgate.net

Droplet Countercurrent Chromatography for this compound Separation

Droplet Countercurrent Chromatography (DCCC) is a liquid-liquid chromatographic technique that can be used for the separation and purification of compounds, including steviol glycosides. nih.govmdpi.comakjournals.com DCCC involves the distribution of analytes between two immiscible liquid phases, where one phase is held stationary while the other moves through it. This technique has been applied in the separation and purification of steviol glycosides from Stevia rebaudiana. academicjournals.orgijpsonline.com While DCCC has been used for preparative separation, techniques like preparative HPLC are often favored for scaling up purification processes. akjournals.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods play a vital role in identifying and elucidating the structure of this compound. These techniques provide valuable information about the compound's functional groups, molecular structure, and fragmentation patterns.

UV-Visible Spectroscopy for this compound Detection

UV-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption or transmission of light in the ultraviolet and visible regions of the spectrum. For this compound, UV-Vis spectroscopy can be used for detection and quantification, particularly when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). Pure this compound has been reported to show a UV-Vis spectrum with a peak observed at a wavelength of 206.49 nm. Other studies have indicated a maximum absorbance () at 210 nm for both standard this compound and extracts containing the compound. nih.gov While UV-Vis detection is sufficient for quantitative assays, it is also valuable as an alternative means of detecting many compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups present in a molecule based on their vibrational modes. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to specific bonds. A broad and intense absorption band around 3313.28 cm⁻¹ or 3303 cm⁻¹ is attributed to the stretching vibration of the hydroxyl (-OH) bond, indicative of the presence of hydrogen bonding. scialert.net Absorption peaks around 2932 cm⁻¹ are characteristic of the extension of the sp³ C-H bond. A peak at 1619.79 cm⁻¹ corresponds to the stretching vibration of the C=O bond. Bending vibrations of the C-H bond are observed at 1401 and 1347.7 cm⁻¹. High-intensity peaks around 1050 cm⁻¹ are characteristic absorption bands of the glycosidic bond, derived from the C-O stretching vibration. FTIR spectroscopy, often in combination with multivariate calibration methods like Partial Least Square (PLS) regression, can be used for the determination of this compound in samples. scialert.netscialert.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic compounds like this compound. By analyzing the chemical shifts, splitting patterns, and coupling constants of signals in ¹H NMR and ¹³C NMR spectra, the arrangement of atoms and the connectivity of the molecule can be determined. Various NMR experiments, including COSY, HSQC, HMBC, and NOESY, are utilized to assign signals and establish correlations between different parts of the molecule. mdpi.comccsenet.orgresearchgate.net These experiments help in confirming the structure of the aglycone (steviol) and the positions and linkages of the glucose sugar moieties attached to it. mdpi.comccsenet.orgresearchgate.net For instance, ¹H NMR spectra show characteristic signals for methyl singlets, olefinic protons of the exocyclic double bond, and methylene (B1212753) and methine protons of the ent-kaurane diterpenoid backbone. mdpi.com The presence of anomeric protons in the ¹H NMR spectrum indicates the number of sugar units. mdpi.com ¹³C NMR data provides information about the carbon skeleton and the presence of different types of carbon atoms. mdpi.com NMR spectroscopy is essential for the complete structure elucidation of steviol glycosides, including new or minor components. ccsenet.orgresearchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis and Identification

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. Electrospray ionization mass spectrometry (ESI-MS), particularly in tandem with techniques like HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography), is commonly used for the analysis of this compound. nih.govmdpi.commdpi.comnih.gov In ESI-MS, this compound typically produces a deprotonated molecular ion ([M-H]⁻) with a mass-to-charge ratio (m/z) of 803. nih.govutm.myresearchgate.net Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion (this compound) to produce characteristic fragment ions. The fragmentation pattern of this compound in MS/MS is primarily characterized by the sequential loss of glucose units, each corresponding to a mass loss of 162 Da. utm.myresearchgate.net Fragmentation of the [M-H]⁻ ion at m/z 803 can yield fragments at m/z 641 (loss of one glucose), m/z 479 (loss of two glucose units), and m/z 317 (loss of three glucose units, corresponding to the steviol aglycone). utm.myresearchgate.net This fragmentation pattern is crucial for confirming the identity of this compound and can also help in differentiating it from other steviol glycosides with similar molecular weights but different sugar compositions or linkages. researchgate.netnih.gov MS analysis can also reveal ionization artifacts, such as the loss of sugars attached to the C19 of the steviol backbone, which can sometimes lead to ions with the same mass as other steviol glycosides. researchgate.net

Validation Parameters for this compound Analytical Methods (Linearity, Precision, Accuracy, LOD, LOQ)

The validation of analytical methods used for the quantification and characterization of this compound is essential to ensure the reliability, accuracy, and consistency of the results. Method validation typically involves assessing several key parameters, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ). These parameters are often evaluated according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). innovareacademics.inscispace.comscirp.org

Linearity: Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. It is typically assessed by preparing a series of standard solutions at different concentrations and plotting the instrument response (e.g., peak area in chromatography) against the corresponding concentrations. innovareacademics.inscispace.comscirp.orgeurofins.com The linearity is evaluated by calculating the correlation coefficient (R) or coefficient of determination (R²). A correlation coefficient of 0.997 or greater is generally considered acceptable, indicating a strong linear relationship between concentration and response. innovareacademics.inscirp.orgscirp.org For this compound, linearity has been demonstrated over various concentration ranges, with reported correlation coefficients exceeding 0.99. scispace.comscirp.orgscirp.orgaip.org

Precision: Precision refers to the agreement among individual test results when a method is applied repeatedly to a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. Both intraday (within the same day) and interday (on different days) precision are typically evaluated. scispace.comaip.org Acceptable precision is indicated by low RSD values, typically less than 2% or 2.5%. innovareacademics.inscispace.com Studies have shown good precision for this compound analysis methods, with RSD values well within acceptable limits. innovareacademics.inscispace.comaip.org

Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where known amounts of this compound are added to a sample matrix (spiked samples), and the percentage of the added amount that is recovered by the method is determined. innovareacademics.inscispace.comeurofins.comscirp.org Acceptable recovery rates for this compound analysis are typically in the range of 98-102% or 95-105%. innovareacademics.inscirp.org Reported recovery rates for this compound using validated methods fall within these acceptable ranges, indicating good accuracy. innovareacademics.inscispace.comscirp.orgaip.orgnih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, although not necessarily quantified. It is often calculated based on the signal-to-noise ratio (S/N), typically as the concentration yielding an S/N of 3:1. aip.orgnih.gov Reported LOD values for this compound vary depending on the specific analytical technique and matrix used. innovareacademics.inscispace.comscirp.orgscirp.orgaip.orgnih.gov

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. It is also often calculated based on the S/N ratio, typically as the concentration yielding an S/N of 10:1. aip.orgnih.gov Reported LOQ values for this compound also vary depending on the analytical method and matrix. innovareacademics.inscispace.comscirp.orgscirp.orgaip.orgnih.gov

Here is an example of validation parameters reported for a specific HPLC-ELSD method for this compound analysis: innovareacademics.in

| Validation Parameter | Acceptance Criteria (ICH) | This compound Results |

| Specificity | Resolution R > 1.5 | Met criteria |

| Linearity | R > 0.997 | R > 0.997 |

| Precision (RSD) | < 2% | < 2% |

| Accuracy (Recovery) | 98-102% | 98.48% ± 0.42% |

| LOD | - | 1.31 mg/L |

| LOQ | - | 3.91 mg/L |

Note: The table above is a representation based on the provided text snippets and may not encompass all data from the original source.

Another study using an RP-HPLC method with UV detection at 219 nm reported the following validation parameters for this compound: scispace.com

| Validation Parameter | This compound Results |

| Linearity (r²) | 0.9999 |

| Range | 5.0-75 µg/ml |

| Precision (Intraday) | RSD < 2.5% |

| Precision (Interday) | RSD < 2.5% |

| Accuracy (Recovery) | 97-99% |

| LOD | 0.02 µg/ml |

| LOQ | 0.05 µg/ml |

Note: The table above is a representation based on the provided text snippets.

These validation parameters demonstrate that the developed analytical methods are suitable for the intended purpose of quantifying and characterizing this compound in various matrices. mdpi.cominnovareacademics.inscispace.com

Molecular Mechanisms of Stevioside Action in Vitro and Non Human Biological Systems

In Vitro Cellular Studies

In in vitro settings, stevioside has been investigated for its effects on various cellular functions, including proliferation and apoptosis. Studies using both non-human and human cell lines, such as cancer cell lines, have provided insights into these mechanisms.

This compound Effects on Cellular Proliferation and Apoptosis in Non-Human Cell Lines and Human Cell Lines (e.g., Cancer Cell Lines)

This compound has demonstrated the ability to influence cellular proliferation and induce apoptosis in various cell lines. For instance, it has been shown to inhibit the growth of human colon cancer HT-29 cells in a dose-dependent manner nih.govresearchgate.net. Significant inhibition of HT-29 cell growth was observed at a dose of 5 µM after 48 and 72 hours nih.govresearchgate.net. Similarly, this compound treatment repressed the growth of ovarian cancer OVCAR-3 cells, inducing cytotoxicity in both a dose- and time-dependent manner alliedacademies.org. Steviol (B1681142), a metabolite of this compound, has also shown potent cytotoxic effects in MCF-7 breast cancer cells, leading to a dose-dependent decline in cell viability nih.gov.

This compound has been associated with increased apoptosis rates in a dose-dependent manner in OVCAR-3 ovarian cancer cells alliedacademies.org. In HT-29 colon cancer cells, a dose-dependent increase in the apoptosis rate was also observed nih.gov. Steviol has been shown to induce reactive oxygen species (ROS)-mediated apoptosis in breast cancer cell lines nih.govnih.gov.

Investigation of Apoptotic Pathway Markers (e.g., Bcl-2, Bax, Caspase-3, Mcl-1)

Studies have investigated the involvement of key apoptotic pathway markers in this compound-induced cell death. Steviol glycosides can increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to a shift in the Bax/Bcl-2 ratio that promotes mitochondrial membrane permeabilization and subsequent caspase activation brieflands.com. In MCF-7 breast cancer cells treated with this compound, increased expression of apoptotic proteins like Bax, Bcl-2, and Caspase-9 was observed alliedacademies.org. Steviol treatment in human gastrointestinal cancer cells resulted in an up-regulation of the Bax/Bcl-2 ratio with increasing concentrations, indicating a mitochondrial apoptotic pathway oncotarget.com.

Caspase-3 and Caspase-9 activities have been shown to increase following this compound treatment in HT-29 colon cancer cells nih.gov. In OVCAR-3 ovarian cancer cells, this compound treatment led to increased levels of caspase-3 and caspase-9, suggesting the involvement of the intrinsic apoptotic pathway alliedacademies.org.

While Bcl-2, Bax, and Caspase-3 have been implicated, the direct impact of this compound on Mcl-1 levels has not been explicitly detailed in the provided search results.

Here is a summary of observed effects on apoptotic markers:

| Apoptotic Marker | Observed Effect of this compound/Steviol | Cell Line/Model | Source |

| Bax | Increased expression | MCF-7, Gastrointestinal cancer cells, IPEC-J2 cells | alliedacademies.orgoncotarget.commdpi.com |

| Bcl-2 | Decreased expression | MCF-7, Gastrointestinal cancer cells, IPEC-J2 cells | alliedacademies.orgoncotarget.commdpi.com |

| Bax/Bcl-2 Ratio | Increased | Gastrointestinal cancer cells, IPEC-J2 cells | oncotarget.commdpi.com |

| Caspase-3 | Increased activity/level | HT-29, OVCAR-3, Renal cell carcinoma cells (with pazopanib) | nih.govalliedacademies.orgkrcp-ksn.org |

| Caspase-9 | Increased activity/level | HT-29, OVCAR-3 | nih.govalliedacademies.org |

| Mcl-1 | Not explicitly detailed in provided results | - | - |

DNA Synthesis Inhibition

This compound has been shown to inhibit DNA synthesis. A previous study demonstrated the growth inhibitory activity of this compound against the human breast cancer cell line MCF-7 through various pathways, including DNA synthesis inhibition nih.gov. Isosteviol (B191626), a hydrolysis product of this compound, has also been reported to inhibit DNA polymerases researchgate.netnih.govnih.govmdpi.com.

Inhibition of Topoisomerase II

Isosteviol, a metabolite of this compound, has been shown to inhibit DNA topoisomerase II researchgate.netnih.govnih.govmdpi.com. This compound itself has also been reported to hinder human topoisomerase II activity with an IC50 value of 90 µM nih.gov. These findings suggest that the inhibition of enzymes crucial for DNA replication, such as topoisomerase II, may contribute to the cytotoxic action of this compound and its metabolites in cancer cells nih.gov.

This compound Interactions with Metabolic Pathways in Non-Human Models

In non-human models, particularly rats, this compound has been investigated for its influence on metabolic pathways, focusing on glucose metabolism and gluconeogenesis.

Influence on Gluconeogenesis and Gene Expression (e.g., PEPCK) in Rat Liver

This compound has been shown to attenuate gluconeogenesis in the rat liver nih.govresearchgate.netphysiology.org. This effect is linked to a decrease in the gene and protein expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis nih.govresearchgate.netphysiology.orgsu.ac.ththieme-connect.commdpi.comtandfonline.comresearchgate.netnih.gov. Studies in diabetic rats, including STZ-induced models, have demonstrated that this compound dose-dependently decreases PEPCK mRNA and protein concentrations after 15 days of treatment su.ac.ththieme-connect.com. This suppression of PEPCK gene expression in the rat liver by this compound is believed to slow down gluconeogenesis, leading to a decrease in plasma glucose levels in diabetic rats nih.govsu.ac.ththieme-connect.commdpi.comresearchgate.net.

Oral administration of this compound to STZ-induced diabetic rats has been shown to lower blood glucose levels, with effects peaking at 90 minutes thieme-connect.com. Repeated oral administration of this compound also showed dose-dependent effects in lowering glucose levels in diabetic rat models thieme-connect.com.

Here is a summary of the observed effects on PEPCK in rat liver:

| Target/Process | Observed Effect of this compound | Model | Source |

| Gluconeogenesis | Attenuated/Slowed down | Rat Liver | nih.govresearchgate.netphysiology.orgsu.ac.ththieme-connect.commdpi.comresearchgate.net |

| PEPCK Gene Expression (mRNA) | Decreased (dose-dependent) | Rat Liver | su.ac.ththieme-connect.commdpi.comresearchgate.netnih.gov |

| PEPCK Protein Levels | Decreased (dose-dependent) | Rat Liver | su.ac.ththieme-connect.com |

Effects on Glycolysis and Glycogenolysis

Studies in isolated perfused rat liver have indicated that this compound can influence the rates of glycolysis and glycogenolysis. This compound was found to decrease the effects of atractyloside (B1665827), a known inhibitor of the adenine (B156593) nucleotide carrier, on both glycolysis and glycogenolysis. inchem.orgnih.gov The concentration for half-maximal action of this compound in this context was reported as 0.5 mmol/L. inchem.orgnih.gov While this compound did not inhibit intestinal glucose absorption in hamster jejunum at tested concentrations, its influence on hepatic glucose metabolism pathways like glycolysis and glycogenolysis has been observed in in vitro rat liver models. inchem.org

Inhibition of Adenine Nucleotide Carrier of Mitochondria

This compound has been shown to interact with the adenine nucleotide carrier (ANT) in mitochondria, a protein crucial for the exchange of ATP and ADP across the mitochondrial membrane and thus vital for energy metabolism. inchem.orgmdpi.comwikipedia.org In isolated perfused rat liver, this compound inhibited the action of atractyloside, an inhibitor of the mitochondrial adenine nucleotide carrier. inchem.orgnih.gov This inhibition by this compound decreased the effects of atractyloside on energy metabolism processes including glycolysis, glycogenolysis, gluconeogenesis, and oxygen uptake. inchem.orgnih.gov The concentration for half-maximal action of this compound regarding this effect was 0.5 mmol/L. inchem.org Further studies on isolated rat liver mitochondria demonstrated that this compound inhibited oxidative phosphorylation, with a concentration of 1.2 mmol/L required for 50% inhibition of ATP synthesis. inchem.org this compound at 1 mmol/L also inhibited ATPase activity by 50% and showed some inhibitory effects on succinate (B1194679) oxidase and succinate dehydrogenase. inchem.org These findings suggest that this compound can act as a weak uncoupler of oxidative phosphorylation. inchem.org

Receptor Binding and Ligand Interaction Studies

The sweet taste perception elicited by this compound is mediated through its interaction with specific taste receptors, primarily the heterodimeric sweet taste receptor TAS1R2/TAS1R3. Research utilizing a combination of experimental techniques and computational modeling has elucidated details about the binding sites and mechanisms involved in this interaction.

Interaction with Sweet Taste Receptors (T1R2/T1R3)

The sweet taste in humans is primarily mediated by the TAS1R2/TAS1R3 G protein-coupled receptor (GPCR), which belongs to the class C family of GPCRs. nih.govnih.govnih.gov this compound is recognized as a ligand for this heterodimeric receptor. rsc.orgnih.govresearchgate.net Studies using calcium imaging in overexpression systems have demonstrated the interaction between this compound and the T1R2/T1R3 receptor. rsc.org Although the exact binding profiles can vary across species, the human T1R2/T1R3 receptor is activated by steviol glycosides, including this compound. nih.govresearchgate.net

Ligand Binding Sites on Venus Fly Trap Domains (VFD2, VFD3)

The TAS1R2/TAS1R3 receptor possesses large extracellular Venus Flytrap Domains (VFDs) in both subunits, which are key areas for ligand binding. nih.govnih.govoup.commdpi.com While sucrose (B13894) and some other sweeteners bind to the VFD of both the TAS1R2 (VFD2) and TAS1R3 (VFD3) subunits, this compound has been shown to interact primarily with the VFD2 subunit. nih.govnih.govresearchgate.netchemrxiv.orgresearchgate.netnih.gov Computational docking studies and experimental evidence suggest that steviol glycosides, including this compound, can bind to multiple sites on both T1R2 and T1R3. researchgate.net For this compound specifically, interactions with residues such as D142 and E302 in the T1R2 receptor have been indicated by mutagenesis studies and in silico docking experiments. rsc.org These residues are also important for sucrose interaction with the sweet receptor. rsc.org

A recent study investigating the binding mechanisms of various steviol glycosides and other sweeteners at four distinct binding sites (VFD2, VFD3, TMD2, and TMD3) through binding experiments and computational docking found that while some steviol glycosides like Rubusoside bind best at VFD3, others, including this compound, may prefer VFD2. chemrxiv.orgacs.org The binding patterns of steviol glycosides involve interactions, mainly hydrogen bonds, with the hydroxyl groups of glucose moieties on amino acid residues in both T1R2 and T1R3. nih.gov

Here is a table summarizing potential binding preferences of some steviol glycosides on VFD domains:

| Steviol Glycoside | Preferred VFD Binding Site(s) | Source |

| This compound | VFD2 | nih.govnih.govresearchgate.netchemrxiv.orgresearchgate.netnih.gov |

| Rubusoside | VFD2 and VFD3 | nih.govresearchgate.netresearchgate.net |

| Rebaudioside M | VFD2 | nih.govresearchgate.netresearchgate.net |

| Rebaudioside D | VFD2 | nih.govresearchgate.netresearchgate.net |

| Rebaudioside C | VFD2 | nih.govresearchgate.netresearchgate.net |

| Rebaudioside B | VFD2 | nih.govresearchgate.netresearchgate.net |

| Sucrose | VFD2 and VFD3 | nih.govnih.govresearchgate.netresearchgate.netnih.gov |

Binding to Transmembrane Domains (TMD2, TMD3)

In addition to the VFDs, the transmembrane domains (TMDs) of the T1R2/T1R3 receptor also contain binding sites for various sweet compounds and allosteric modulators. mdpi.comresearchgate.netresearchgate.net The receptor is composed of seven transmembrane helical segments in each subunit, TMD2 for T1R2 and TMD3 for T1R3. While some sweeteners like cyclamate and neohesperidin (B1678168) dihydrochalcone (B1670589) interact within the TMD of T1R3, and a synthetic agonist S819 interacts with the TMD of T1R2, recent research suggests that steviol glycosides can also interact with these domains. researchgate.netresearchgate.netbiorxiv.orgpnas.org

Studies have investigated the binding of steviol glycosides, including rebaudioside B, to the TMDs. The carboxylate group at a specific site of RebB can form salt bridges with residues like R725 at TMD2 and H734 at TMD3. researchgate.net Experimental evidence indicates that the C20 carboxy terminus of the Gα protein can bind to the intracellular region of either TMD2 or TMD3, which can alter the GPCR affinity to a high-affinity state for steviol glycosides. nih.govchemrxiv.orgnih.govacs.org This suggests an interaction between steviol glycosides and the TMDs that influences receptor signaling.

Role of G Protein-Coupled Receptor (GPCR) Allostery

The TAS1R2/TAS1R3 receptor is a GPCR, and its activation involves conformational changes and interaction with intracellular G proteins, primarily α-gustducin, although other G proteins may also be involved. nih.govnih.govrsc.org Ligand binding to the VFDs induces conformational changes that are transmitted through the receptor to the TMDs, leading to G protein coupling and downstream signaling. nih.govnih.gov

Binding Affinity with Key Signaling Proteins (e.g., GLUT-4, Akt, Insulin (B600854) Receptor, IRS-1)

Studies utilizing molecular docking approaches have investigated the potential binding interactions between this compound and key proteins involved in insulin signaling and glucose transport, including Glucose Transporter-4 (GLUT-4), Akt, Insulin Receptor (IR), and Insulin Receptor Substrate-1 (IRS-1). These in silico studies provide insights into the potential molecular associations that may underlie this compound's effects.

Molecular docking analysis has demonstrated that this compound exhibits binding affinity with GLUT-4, Akt, IR, and IRS-1. One study reported docking energies of -9.9 kcal/mol with GLUT-4, -6.7 kcal/mol with Akt, -8.0 kcal/mol with IR, and -8.8 kcal/mol with IRS-1. nih.govfrontiersin.orgresearchgate.net These docking scores suggest favorable binding interactions between this compound and these proteins, with the highest predicted binding energy observed for GLUT-4. nih.govfrontiersin.org

Further in silico investigations specifically focusing on IRS-1 and GLUT-4 have also indicated high binding affinity. mdpi.comnih.gov For instance, docking analysis with IRS-1 showed a binding energy of -8.27 kcal/mol and the formation of five hydrogen bond interactions with specific amino acid residues (GLN-977, SER-979, LYS-1003, ASP-1105, and ASN-1110) in IRS-1. mdpi.com These findings from molecular docking studies suggest that this compound has the potential to interact directly with these key proteins involved in insulin signaling and glucose transport. nih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov

Beyond in silico predictions, in vitro and in vivo studies in non-human systems have provided functional evidence supporting the interaction of this compound with components of the insulin signaling pathway. Research using diabetic rat models has shown that this compound treatment can up-regulate the expression of IR, IRS-1, and Akt mRNA levels in gastrocnemius muscle. nih.gov This suggests that this compound may influence the expression of these key signaling molecules. Furthermore, this compound has been shown to enhance glucose uptake and oxidation in diabetic muscles by augmenting GLUT-4 synthesis, demonstrating a functional impact on glucose transport. mdpi.comnih.govnih.govresearchgate.netresearchgate.net This effect on GLUT-4 synthesis and subsequent glucose uptake is comparable to that of metformin (B114582) in these models. mdpi.comnih.govnih.govresearchgate.net

Studies in skeletal muscle cells (L6 myotubes) and adipocytes (3T3-L1) have also indicated that this compound can improve insulin sensitivity by upregulating GLUT4 and AMP-activated protein kinase (AMPK) activities and modulating the membrane translocation of GLUT4 through the phosphatidylinositol 3′-kinase (PI3K)/protein kinase B (Akt) pathway. researchgate.net While one study in diabetic rat placentas did not observe an effect of this compound treatment on GLUT4 protein expression, other research supports this compound's influence on GLUT4 translocation via the PI3K/Akt pathway in rat fibroblasts and human cell lines (SH-SY5Y neuroblastoma and HL-60 myeloid leukemia cells). researchgate.netthieme-connect.com

The collective findings from these studies suggest that this compound interacts with the IR/IRS-1/Akt/GLUT4 signaling pathway, contributing to enhanced glucose uptake in non-human biological systems. mdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netdovepress.comresearchgate.net

Here is a summary of molecular docking results for this compound with key signaling proteins:

| Protein | Docking Energy (kcal/mol) | Hydrogen Bonds | Interacting Amino Acids | Source |

| GLUT-4 | -9.9 | Not specified | Not specified | nih.govfrontiersin.orgresearchgate.net |

| Akt | -6.7 | Not specified | Not specified | nih.govfrontiersin.orgresearchgate.net |

| Insulin Receptor | -8.0 | Not specified | Not specified | nih.govfrontiersin.orgresearchgate.net |

| IRS-1 | -8.8, -8.27 | 5 | GLN-977, SER-979, LYS-1003, ASP-1105, ASN-1110 | nih.govfrontiersin.orgresearchgate.netmdpi.com |

Structure Activity Relationship Sar Studies of Stevioside and Its Derivatives

Correlating Structural Modifications of Stevioside and its Aglycones (Steviol, Isosteviol) with Biological Activities

This compound can be hydrolyzed under alkaline or acidic conditions to yield its aglycones: steviol (B1681142) (an ent-kaurane diterpenoid) or isosteviol (B191626) (an ent-beyerane diterpenoid), respectively. researchgate.net These aglycones and their derivatives serve as scaffolds for medicinal chemistry studies aimed at discovering new bioactive compounds. researchgate.net

Isosteviol, a hydrolysis product of this compound, exhibits a range of biological activities, including antioxidant, anti-diarrheal, antidiabetic, antibacterial, anticancer, acetylcholine, and DNA topoisomerase inhibition, antituberculosis, and cardiovascular effects. researchgate.netcaymanchem.com Structural modifications of isosteviol have led to the synthesis of numerous analogues with potentially enhanced therapeutic properties. caymanchem.commdpi.com For instance, modifications at the C-16 and C-19 positions of the isosteviol skeleton have been explored to evaluate their impact on inhibitory activities against cancer cells. mdpi.comscilit.com Studies have indicated that certain isosteviol derivatives can inhibit the growth of cancer cells. mdpi.com

Steviol, the other aglycone, also possesses various reported medical properties, including antitumor, antidiarrheal, antihyperglycemic, antihypertensive, anti-inflammatory, diuretic, and immunomodulatory activities. nih.govresearchgate.net Researchers have synthesized diverse derivatives of both this compound and steviol to investigate these effects. nih.govresearchgate.net

Impact of Glycosylation Pattern on Bioactivity

The glycosylation pattern of steviol glycosides significantly influences their properties, including taste perception and biological activities. oup.comnih.gov this compound contains three glucose units attached to the steviol core. nih.govresearchgate.net The number and position of glycosyl residues on the steviol backbone determine the sweetness intensity and taste quality. oup.comnih.govresearchgate.net Steviol glycosides with fewer β-glucosyl residues tend to have higher bitter intensities compared to those with more. researchgate.net For example, rebaudioside A, which has three glucose units at the C-13 position, is reported to be sweeter and less bitter than this compound. researchgate.net

Beyond taste, glycosylation also affects the solubility and stability of natural products and is a key factor in determining their biological activity and bioavailability. mdpi.com The glycosylation sequence in the biosynthesis of this compound involves the connection of glucose units at the C13-OH and C19-COOH positions of steviol. mdpi.com Variations in this pattern, leading to different steviol glycosides, result in distinct biological profiles.

Influence of Substituent Groups on Biological Potency (e.g., Thiourea (B124793) Fragments, Amino Alcohols, Carboxyl Groups)

The introduction of specific substituent groups onto the steviol or isosteviol scaffold can significantly impact the biological potency of the resulting derivatives.

Studies on isosteviol derivatives bearing thiourea fragments have shown potential inhibitory action against activated coagulation factor X (FXa), a possible therapeutic target for impaired metabolism and insulin (B600854) resistance in obesity. nih.govmdpi.comresearcher.life This suggests that the presence of thiourea fragments can contribute to the pharmacological properties of isosteviol analogues. mdpi.com

Amino alcohol fragments have also been explored as substituents on isosteviol derivatives. mdpi.commdpi.comnih.gov The introduction of hydroxyl and amino alcohol fragments has been indicated to be beneficial for the anticancer activity of isosteviol derivatives. scienceopen.com Research on isosteviol-based 1,3-aminoalcohol derivatives has shown that the 1,3-aminoalcohol function with certain N-substitutions, such as N-benzyl or (1H-imidazol-1-yl)-propyl, and a benzyl (B1604629) ester moiety, appears essential for reliable antiproliferative activity against human tumor cell lines. mdpi.comnih.gov

The carboxyl group at the C-19 position of isosteviol is another site for structural modification. mdpi.com Studies have investigated the effect of the carboxylate ester function at position 4 of isosteviol derivatives on their antiproliferative activity. mdpi.com Conversely, some research on isosteviol derivatives containing carboxyl groups indicated they were inactive in anti-melanoma activity, while the introduction of hydroxyl and hydroxymethyl groups improved activity. scienceopen.com This highlights the context-dependent influence of substituent groups on biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. This allows for the prediction of the activity of new compounds and the identification of structural features important for activity. QSAR studies have been applied to this compound analogs, particularly isosteviol derivatives, to understand and predict their biological effects. mdpi.commdpi.comnih.gov

Application of Multivariate Adaptive Regression Splines (MARSplines)

Multivariate Adaptive Regression Splines (MARSplines) is a non-linear and non-parametric statistical method used in QSAR analysis. It has been applied to study the relationship between the structure of isosteviol derivatives and their biological activity, such as the inhibition of activated coagulation factor X (FXa). nih.govresearchgate.netmdpi.comresearcher.lifesciprofiles.com MARSplines modeling can identify complex relationships between molecular descriptors and activity, providing insights into the structural requirements for potency. nih.govresearcher.life

In QSAR analysis of isosteviol derivatives as FXa inhibitors, MARSplines has been used to build predictive models based on a dataset of compounds. nih.govmdpi.comresearcher.life The best MARS models have demonstrated strong correlations between molecular descriptors and FXa inhibitory activity. nih.govresearcher.life

Identification of Molecular Descriptors Correlated with Activity

QSAR studies, including those utilizing MARSplines, aim to identify specific molecular descriptors that are correlated with the observed biological activity. mdpi.com These descriptors can represent various aspects of molecular structure, including electronic, steric, and topological properties.

Biotechnological Approaches for Enhanced Stevioside Production

Metabolic Engineering of Steviol (B1681142) Glycoside Biosynthesis Pathways

The biosynthesis of steviol glycosides (SGs), including stevioside, is a complex process occurring primarily in the leaves of Stevia rebaudiana. mdpi.comresearchgate.net This pathway diverges from the gibberellic acid pathway at the intermediate ent-kaurenoic acid. mdpi.comdergipark.org.trplos.org Subsequent steps involve the glycosylation of the steviol backbone by a group of enzymes called UDP-glycosyltransferases (UGTs). mdpi.comdergipark.org.traiche.org Metabolic engineering aims to manipulate this pathway to increase the yield of specific SGs, such as this compound. mdpi.comdergipark.org.tr

Key enzymes involved in the latter stages of this compound biosynthesis include UGT85C2, which glycosylates steviol at the C13 position to form steviolmonoside; UGT91D2, which adds a glucose to the C-2 of the 13-O-glucose to form steviolbioside (B1681143); and UGT74G1, which glycosylates at the C-19 position, leading to the formation of this compound. mdpi.com

Gene Overexpression and Silencing Strategies (e.g., UGT Genes)

Manipulating the expression levels of genes encoding enzymes in the steviol glycoside biosynthesis pathway is a key strategy in metabolic engineering. Overexpression of certain genes has shown potential for increasing total SG content. For instance, overexpression of SrDXS1 and SrKAH, genes involved in earlier steps of the pathway, enhanced total SG content in transgenic plants. mdpi.com